![molecular formula C27H23N3O3 B051928 Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- CAS No. 123437-36-5](/img/structure/B51928.png)
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-, commonly known as IMPP, is a synthetic compound that has been found to exhibit various biochemical and physiological effects. It is a complex molecule and has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
IMPP exerts its effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It also activates certain receptors that play a role in the immune response and inflammation.
Biochemische Und Physiologische Effekte
IMPP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IMPP has been found to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
IMPP has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It also exhibits low toxicity, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of IMPP is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of IMPP. One area of research is the development of novel drugs based on the structure of IMPP. Another area of research is the investigation of the mechanisms underlying its anti-cancer and anti-inflammatory effects. Additionally, the potential use of IMPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
In conclusion, IMPP is a complex molecule that exhibits various biochemical and physiological effects. It has potential therapeutic applications in various diseases and has been extensively studied in the field of medicinal chemistry. Further research is needed to fully understand its mechanisms of action and to develop novel drugs based on its structure.
Synthesemethoden
IMPP can be synthesized by various methods, including the reaction of 4-hydroxybenzaldehyde and 2-amino-3-methylimidazo[1,2-a]pyrazine in the presence of a suitable catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product. Other methods of synthesis involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
IMPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
Eigenschaften
CAS-Nummer |
123437-36-5 |
|---|---|
Produktname |
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- |
Molekularformel |
C27H23N3O3 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methylimidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C27H23N3O3/c1-17-25(20-9-13-22(32)14-10-20)28-23(15-18-5-3-2-4-6-18)26-29-24(27(33)30(17)26)16-19-7-11-21(31)12-8-19/h2-14,31-33H,15-16H2,1H3 |
InChI-Schlüssel |
SBCZSROILWMCHU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
SMILES |
CC1=C(N=C(C2=NC(=C(N12)O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
Kanonische SMILES |
CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
Synonyme |
Imidazo[1,2-a]pyrazin-3(7H)-one, 6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)



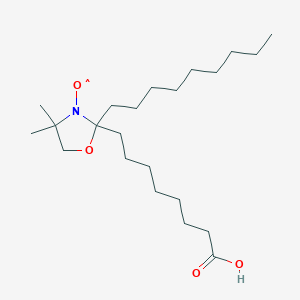
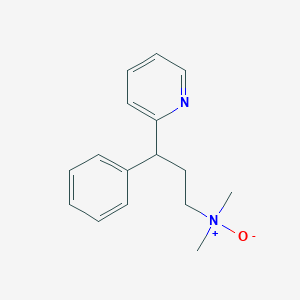
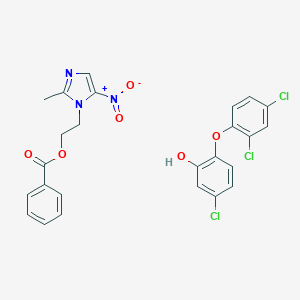

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
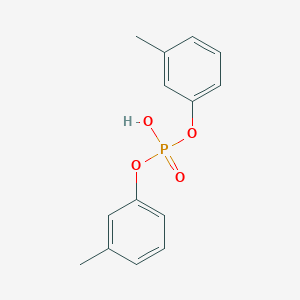
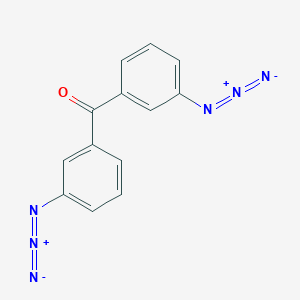

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)